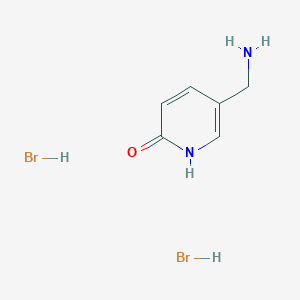

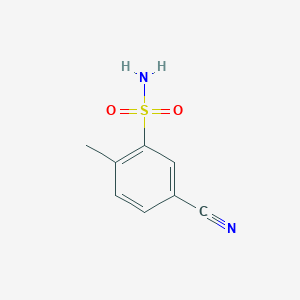

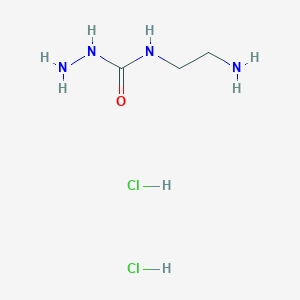

![molecular formula C6H10ClN5O B1525136 2-[(4-Amino-6-chlor-1,3,5-triazin-2-yl)(methyl)-amino]-1-ethanol CAS No. 1220031-01-5](/img/structure/B1525136.png)

2-[(4-Amino-6-chlor-1,3,5-triazin-2-yl)(methyl)-amino]-1-ethanol

Übersicht

Beschreibung

The compound is a derivative of 1,3,5-triazine, which is a class of compounds known for their applications in different fields, including the production of herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties .

Synthesis Analysis

The synthesis of 1,3,5-triazines can be achieved by the reaction of the corresponding lithium alkoxide with cyanuric chloride . The introduction of only two amino groups was easily achieved by performing the reaction at ambient temperature .

Molecular Structure Analysis

The molecular structure of 1,3,5-triazines can be analyzed using various spectroscopic techniques . Theoretical calculated results can be achieved using high-level density functional theory (DFT) method .

Chemical Reactions Analysis

A series of novel 2-[(4-amino-6-R 2-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(5-R 1-1H-benzo[d]imidazol-2(3H)-ylidene)benzenesulfonamides was synthesized by the reaction of 5-substituted ethyl 2-{5-R 1-2-[N-(5-chloro-1H-benzo[d]imidazol-2(3H)-ylidene)sulfamoyl]-4-methylphenylthio}acetate with appropriate biguanide hydrochlorides .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,5-triazines can be evaluated at DFT/B3LYP/6-31 + (d) level of theory . Hyper-conjugative interaction persisting within the molecules which accounts for the bio-activity of the compound was evaluated from natural bond orbital (NBO) analysis .

Wissenschaftliche Forschungsanwendungen

Antitumor-Eigenschaften

1,3,5-Triazine, einschließlich Derivate wie unsere Zielverbindung, wurden nachweislich Antitumor-Eigenschaften aufweisen. Sie werden in klinischen Umgebungen zur Behandlung verschiedener Krebsarten eingesetzt, z. B. Lungen-, Brust- und Eierstockkrebs . Der Triazinring bietet ein Gerüst für die Interaktion mit biologischen Zielmolekülen und kann so das Wachstum von Krebszellen hemmen.

Aromatase-Hemmende Aktivität

Einige Triazinderivate haben eine signifikante Aromatase-hemmende Aktivität gezeigt. Aromatase ist ein Enzym, das für die Biosynthese von Östrogenen unerlässlich ist, und seine Inhibitoren werden zur Behandlung hormonabhängiger Brustkrebsarten eingesetzt . Die Fähigkeit der Verbindung, auf dieses Enzym zu wirken, macht sie zu einem Kandidaten für weitere Forschung in der Krebstherapie.

Corticotropin-Releasing-Faktor-1-Rezeptor-Antagonismus

Die Triazinstruktur wurde mit potenter Corticotropin-Releasing-Faktor-1-Rezeptor-Antagonistenaktivität in Verbindung gebracht . Diese Aktivität ist wichtig für die Behandlung von Depressionen und Angstzuständen, da sie die Stressreaktion im Körper modulieren kann.

Leukotrien-C4-Antagonismus

Derivate von 1,3,5-Triazin wurden nachweislich aktiv gegen Leukotrien-C4 (LTC4)-Antagonisten . LTC4 spielt eine Rolle bei entzündlichen Reaktionen, und seine Antagonisten können bei der Behandlung von Asthma und allergischen Erkrankungen helfen.

Siderophor-vermittelte Arzneimittelanwendungen

Die Triazinverbindung hat ein potenzielles Einsatzgebiet als Siderophor-vermitteltes Medikament . Siderophore sind Moleküle, die Eisen in Mikroorganismen binden und transportieren, und ihre Analoga können verwendet werden, um Medikamente gezielt zu verabreichen, insbesondere bei der Behandlung von Infektionen.

Antiparasitäre Aktivität

Forschungen haben gezeigt, dass bestimmte 1,3,5-Triazinderivate in-vitro-Aktivität gegen Protozoenparasiten, wie z. B. Trypanosoma brucei, das die afrikanische Trypanosomiasis beim Menschen verursacht, zeigen . Dies eröffnet Möglichkeiten für die Entwicklung neuer antiparasitärer Medikamente.

Peptidkupplungsgruppe

Triazinderivate können als Peptidkupplungsgruppen bei der Synthese und Reinigung von Peptiden dienen . Diese Anwendung ist entscheidend im Bereich der Proteomik und Arzneimittelentwicklung, wo Peptide zu therapeutischen Zwecken synthetisiert werden.

Molekulare Docking-Studien

Die Struktur der Verbindung ermöglicht es, sie in molekularen Docking-Studien zu verwenden, um die Interaktion mit biologischen Zielmolekülen vorherzusagen . Dies ist besonders nützlich in der Arzneimittelentwicklung, wo die Bindungsaffinität und der Wirkmechanismus potenzieller Medikamente untersucht werden.

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar 1,3,5-triazine derivatives have been reported to exhibit antimicrobial, antimalarial, and anticancer activities . Therefore, it’s plausible that this compound may interact with a variety of biological targets, including enzymes, receptors, or nucleic acids, depending on the specific context.

Mode of Action

It’s known that 1,3,5-triazine derivatives can interact with their targets through various mechanisms, such as inhibition of enzyme activity, disruption of cell membrane integrity, or interference with nucleic acid synthesis .

Biochemical Pathways

Given the broad range of biological activities associated with 1,3,5-triazine derivatives, it’s likely that this compound could influence multiple pathways, potentially leading to downstream effects such as cell death, inhibition of cell proliferation, or disruption of microbial growth .

Result of Action

Based on the known activities of similar 1,3,5-triazine derivatives, this compound could potentially induce cell death, inhibit cell proliferation, or disrupt microbial growth .

Biochemische Analyse

Biochemical Properties

2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(methyl)-amino]-1-ethanol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial activity by interacting with bacterial enzymes, thereby inhibiting their function . It also interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses. The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes and proteins, leading to changes in their conformation and activity.

Cellular Effects

The effects of 2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(methyl)-amino]-1-ethanol on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the growth of bacterial cells by disrupting their metabolic processes and inhibiting the synthesis of essential biomolecules. Additionally, it affects gene expression by binding to DNA or interacting with transcription factors, leading to changes in the expression of specific genes.

Molecular Mechanism

The molecular mechanism of action of 2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(methyl)-amino]-1-ethanol involves several key interactions at the molecular level. This compound exerts its effects by binding to biomolecules such as enzymes and proteins, leading to their inhibition or activation . For example, it can inhibit bacterial enzymes by binding to their active sites, preventing the enzymes from catalyzing their reactions. Additionally, it can activate certain proteins involved in cell signaling pathways, leading to downstream effects on cellular function. Changes in gene expression are also a result of its interaction with transcription factors and DNA.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(methyl)-amino]-1-ethanol have been observed to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its activity. Long-term effects on cellular function include sustained inhibition of bacterial growth and prolonged changes in gene expression, which can be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(methyl)-amino]-1-ethanol vary with different dosages in animal models. At lower doses, this compound exhibits antimicrobial activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to tissues and organs. Threshold effects have been identified, where a certain dosage is required to achieve the desired antimicrobial effect, while exceeding this dosage can lead to toxicity.

Metabolic Pathways

2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(methyl)-amino]-1-ethanol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities. The effects on metabolic flux and metabolite levels are significant, as they can influence the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of 2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(methyl)-amino]-1-ethanol within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, it may be transported into the cell via membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity.

Subcellular Localization

The subcellular localization of 2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(methyl)-amino]-1-ethanol is crucial for its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the cytoplasm, where it can modulate enzyme activity and cellular metabolism.

Eigenschaften

IUPAC Name |

2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)-methylamino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClN5O/c1-12(2-3-13)6-10-4(7)9-5(8)11-6/h13H,2-3H2,1H3,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSOODBXJEJLCBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C1=NC(=NC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701189290 | |

| Record name | 2-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)methylamino]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701189290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1220031-01-5 | |

| Record name | 2-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)methylamino]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220031-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)methylamino]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701189290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

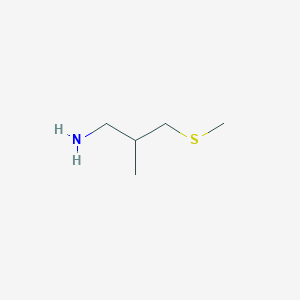

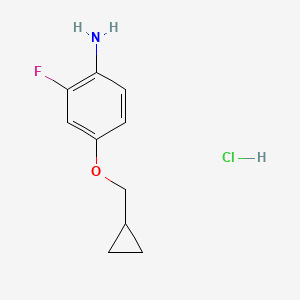

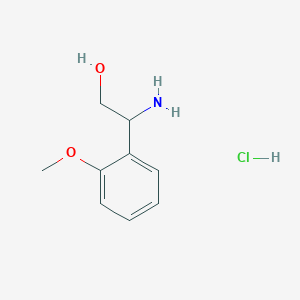

![3-({[(2-Aminoethyl)carbamoyl]amino}methyl)benzoic acid hydrochloride](/img/structure/B1525057.png)

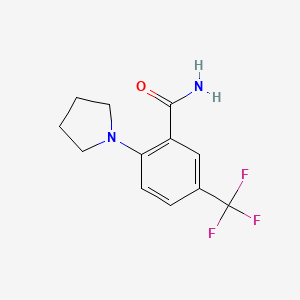

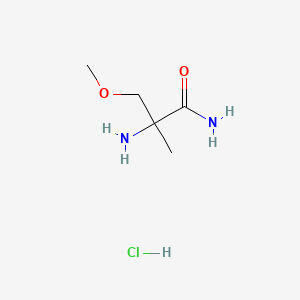

![3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde hydrobromide](/img/structure/B1525064.png)

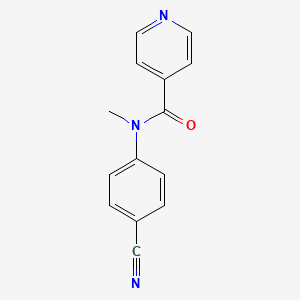

![4-[5-(Propan-2-yl)-1,3-oxazol-2-yl]aniline hydrochloride](/img/structure/B1525071.png)

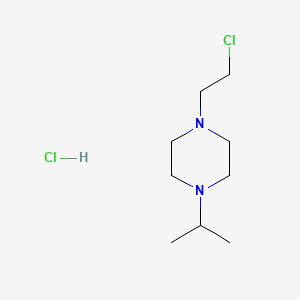

![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride](/img/structure/B1525072.png)